molecular formula C18H18N6O2 B2816320 (4-Benzylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1235311-08-6

(4-Benzylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Cat. No. B2816320
CAS RN: 1235311-08-6
M. Wt: 350.382
InChI Key: DQJUHLHXXLWEKD-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its biochemical and physiological effects on the body, as well as its mechanism of action.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • In Silico Drug-likeness and Microbial Investigation : A study synthesized a library of compounds for in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed good to moderate activity against bacterial strains, with specific compounds exhibiting better antimycobacterial agents compared with standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis depicted excellent drug-likeness properties of the synthesized compounds (Pandya, Dave, Patel, & Desai, 2019).
  • Antioxidant and Antimicrobial Activities : Another study focused on the synthesis and evaluation of antioxidant and antimicrobial activities of new derivatives. Certain compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. Molecular docking and pharmacophore generation supported their potential as antibacterial agents (Bassyouni et al., 2012).

Antitumor Activities

  • Synthesis and Anti-tumor Activities : A paper described the design, synthesis, and in vitro anti-tumor activities of novel pyrazole derivatives containing 1,3,4-oxadiazole. One compound, in particular, showed promising inhibition activities against Hep G2 cell lines, indicating potential for further exploration as anticancer agents (Jin, 2014).

Synthesis and Biological Evaluation

  • Novel Synthesis and Antifungal Activity : Research on the synthesis of novel derivatives demonstrated promising antifungal activity, revealing structure-activity relationships that can guide the development of new antifungal agents. Certain substituents were found to enhance the antifungal efficacy of these compounds (Lv et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with tubulin , a globular protein that is the main constituent of the microtubules in cells. Tubulin plays a crucial role in cell division and maintaining cell structure.

Mode of Action

Related compounds have been found to inhibit tubulin polymerization . This means they prevent the formation of microtubules, which are essential for cell division. By inhibiting this process, these compounds can disrupt cell division and lead to cell death.

Result of Action

The compound’s action results in the inhibition of cell division, leading to cell death . This is due to the disruption of microtubule formation, which is crucial for chromosome separation during cell division.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(17-21-16(22-26-17)15-12-19-6-7-20-15)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJUHLHXXLWEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

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